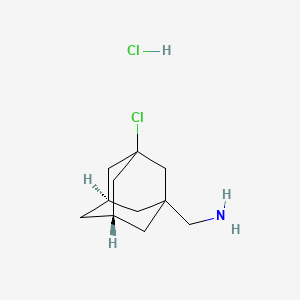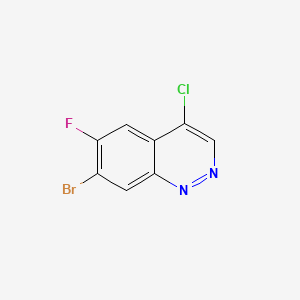
(S)-4-(4-Chlorophenyl)oxazolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-(4-Chlorophenyl)oxazolidine-2,5-dione is a chiral compound that belongs to the class of oxazolidinediones. This compound is characterized by the presence of a chlorophenyl group attached to the oxazolidine ring, which is a five-membered ring containing both nitrogen and oxygen atoms. The (S)-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(4-Chlorophenyl)oxazolidine-2,5-dione typically involves the reaction of 4-chlorophenyl isocyanate with an appropriate amino acid derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral product. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-(4-Chlorophenyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are employed in substitution reactions.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Amines and alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
(S)-4-(4-Chlorophenyl)oxazolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-4-(4-Chlorophenyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the chlorophenyl group enhances its binding affinity and specificity. The oxazolidine ring structure allows for the formation of stable complexes with target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- ®-4-(4-Chlorophenyl)oxazolidine-2,5-dione
- 4-(4-Bromophenyl)oxazolidine-2,5-dione
- 4-(4-Methylphenyl)oxazolidine-2,5-dione
Uniqueness
(S)-4-(4-Chlorophenyl)oxazolidine-2,5-dione is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties. This configuration can influence its reactivity, binding affinity, and biological activity compared to its ®-enantiomer and other similar compounds. The presence of the chlorophenyl group also contributes to its unique chemical and physical properties.
Propiedades
Fórmula molecular |
C9H6ClNO3 |
|---|---|
Peso molecular |
211.60 g/mol |
Nombre IUPAC |
(4S)-4-(4-chlorophenyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C9H6ClNO3/c10-6-3-1-5(2-4-6)7-8(12)14-9(13)11-7/h1-4,7H,(H,11,13)/t7-/m0/s1 |
Clave InChI |
WHURWVDQBCHDLO-ZETCQYMHSA-N |
SMILES isomérico |
C1=CC(=CC=C1[C@H]2C(=O)OC(=O)N2)Cl |
SMILES canónico |
C1=CC(=CC=C1C2C(=O)OC(=O)N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(SP-4-1)-[1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-Hexadecafluoro-29H,31H-phthalocyaninato(2-)-|EN29,|EN30,|EN31,|EN32]copper](/img/structure/B14891954.png)
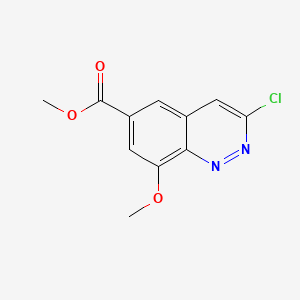
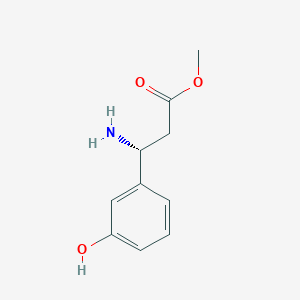

![2-Amino-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine](/img/structure/B14891975.png)
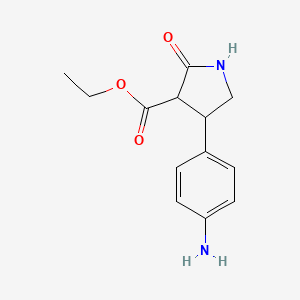
![(1R,1'R)-((S)-[1,1'-Binaphthalene]-2,2'-diyl)bis(phenylmethanol)](/img/structure/B14891981.png)
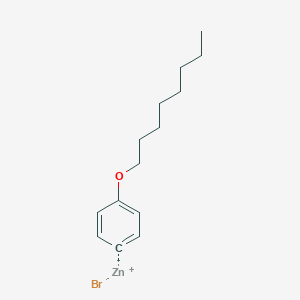
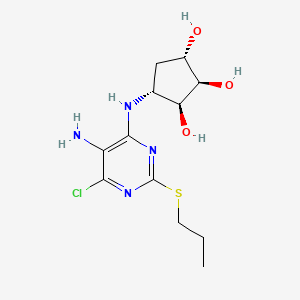
![1-(4-Ethoxy-phenyl)-3-(1-methyl-1H-benzoimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine](/img/structure/B14891993.png)

